molecular formula C9H9BrN2O B13695792 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

Cat. No.: B13695792
M. Wt: 241.08 g/mol
InChI Key: DMEJHDLTNJDNKB-UHFFFAOYSA-N
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Description

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a heterocyclic compound that features a bromine atom, a but-3-yn-1-yloxy group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction typically proceeds under mild conditions, providing moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes. The use of palladium-catalyzed reactions is advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine and its derivatives involves interactions with specific molecular targets. For instance, the compound’s derivatives have been shown to inhibit clot formation in human blood by interacting with thrombolytic pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is unique due to the presence of the but-3-yn-1-yloxy group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-6-but-3-ynoxypyridin-3-amine

InChI

InChI=1S/C9H9BrN2O/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h1,5-6H,3-4,11H2

InChI Key

DMEJHDLTNJDNKB-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

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